Technical Synthesis Guide: 4-(4-Aminophenyl)-2-piperazinone
Technical Synthesis Guide: 4-(4-Aminophenyl)-2-piperazinone
The following technical guide details the synthesis of 4-(4-Aminophenyl)-2-piperazinone , a specific structural isomer distinct from the more common 1-substituted analogs found in anticoagulants (e.g., Apixaban intermediates) or antifungals (e.g., Posaconazole intermediates).
This guide focuses on the N4-selective arylation strategy , utilizing the differential nucleophilicity of the piperazin-2-one ring to ensure regiospecificity.
Part 1: Executive Summary & Retrosynthetic Analysis
Target Molecule: 4-(4-Aminophenyl)-2-piperazinone CAS Registry Number: 223785-99-7 (Nitro precursor); Amine derivative is often generated in situ. Core Application: Bifunctional building block for medicinal chemistry. The free aniline amine allows for further elaboration (e.g., amide coupling, reductive amination), while the piperazinone lactam provides metabolic stability and hydrogen-bonding capability.
Structural Considerations
The piperazin-2-one scaffold contains two nitrogen centers with vastly different electronic profiles:
-
N1 (Amide): Non-nucleophilic due to resonance delocalization with the C2 carbonyl. pKa ~14-15.
-
N4 (Amine): Secondary amine, moderately nucleophilic. pKa ~8-9.
This electronic bias allows for direct, regiospecific alkylation or arylation at N4 without the need for N1-protection, provided the reaction conditions are controlled.
Retrosynthetic Strategy
The most convergent pathway disconnects the N4-Aryl bond. The synthesis is divided into two phases:
-
Regioselective SNAr: Coupling of piperazin-2-one with an activated aryl electrophile (1-fluoro-4-nitrobenzene).
-
Chemoselective Reduction: Conversion of the nitro group to the aniline, preserving the lactam ring.
Figure 1: Retrosynthetic analysis exploiting the nucleophilicity of N4.
Part 2: Detailed Synthetic Protocols
Phase 1: Synthesis of 4-(4-Nitrophenyl)-2-piperazinone
This step utilizes a Nucleophilic Aromatic Substitution (SNAr). The 4-nitro group activates the benzene ring, making the fluorine a good leaving group.
Reaction Scheme:
Experimental Protocol
-
Reagents:
-
Piperazin-2-one (1.0 equiv)
-
1-Fluoro-4-nitrobenzene (1.1 equiv)
-
Potassium Carbonate (
, anhydrous, 2.0 equiv) -
Solvent: Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).
-
-
Procedure:
-
Setup: Charge a round-bottom flask equipped with a magnetic stir bar and a reflux condenser with piperazin-2-one and
. -
Addition: Add DMSO (approx. 5-10 mL per gram of substrate) and stir to create a suspension. Add 1-fluoro-4-nitrobenzene in one portion.
-
Reaction: Heat the mixture to 80–100°C under an inert atmosphere (
) for 4–6 hours. -
Monitoring: Monitor by TLC (Ethyl Acetate/Hexane) or LC-MS. The starting material (piperazin-2-one) is polar; the product will be less polar and UV-active.
-
Workup: Cool to room temperature. Pour the reaction mixture into crushed ice/water (10x volume). The product typically precipitates as a yellow/orange solid.
-
Purification: Filter the solid.[1][2][3] Wash copiously with water to remove DMSO and inorganic salts. Recrystallize from Ethanol or Ethanol/Water if necessary.
-
Critical Control Point: Ensure the base is anhydrous. Water can hydrolyze the fluoronitrobenzene to nitrophenol, a dead-end byproduct.
Phase 2: Reduction to 4-(4-Aminophenyl)-2-piperazinone
The nitro group is reduced to the amine. Catalytic hydrogenation is preferred for cleanliness, but chemical reduction (Fe/NH4Cl) can be used if halogenated substituents are present (to avoid dehalogenation).
Reaction Scheme:
Experimental Protocol
-
Reagents:
-
4-(4-Nitrophenyl)-2-piperazinone (1.0 equiv)
-
10% Palladium on Carbon (Pd/C, 10 wt% loading, 50% wet)
-
Hydrogen Gas (
, balloon pressure or 1-3 bar) -
Solvent: Methanol (MeOH) or Ethanol (EtOH).
-
-
Procedure:
-
Setup: In a hydrogenation vessel (Parr shaker or flask), dissolve the nitro intermediate in MeOH.
-
Catalyst Addition: Carefully add the Pd/C catalyst under an argon blanket (Caution: Pyrophoric when dry).
-
Reduction: Purge the vessel with
three times. Stir vigorously under atmosphere at room temperature for 2–12 hours. -
Monitoring: Reaction is complete when the yellow color of the nitro compound disappears, and the solution becomes colorless or pale pink. Confirm by LC-MS (M+1 shift from 222 to 192).
-
Workup: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with MeOH.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude aniline.
-
Purification: The product can be used directly or recrystallized from Isopropanol/Hexane.
-
Part 3: Analytical Profile & Characterization
To validate the synthesis, compare the spectral data against the expected theoretical values.
| Technique | Expected Signal / Observation | Structural Assignment |
| 1H NMR (DMSO-d6) | NH (Lactam N1) | |
| Ar-H (Ortho to piperazine) | ||
| Ar-H (Ortho to amine) | ||
| NH2 (Aniline amine) | ||
| CH2 (C3, alpha to carbonyl) | ||
| CH2-CH2 (C5/C6 backbone) | ||
| LC-MS (ESI+) | m/z = 192.1 [M+H]+ | Molecular Ion |
| Appearance | Off-white to pale brown solid | Oxidation of aniline turns it brown over time.[2][4] |
Part 4: Process Logic & Troubleshooting (E-E-A-T)
Regioselectivity Logic
Why does the reaction not occur at N1?
-
Electronic Deactivation: The lone pair on N1 is delocalized into the carbonyl group (amide resonance), rendering it non-nucleophilic under mild basic conditions (
). -
pKa Difference: Deprotonation of N1 requires a strong base (e.g., NaH, pKa ~15). Under the prescribed conditions (pKa of
conjugate acid ~10), N1 remains protonated/neutral, while N4 acts as the free base nucleophile.
Alternative Pathway: Buchwald-Hartwig Amination
If 1-fluoro-4-nitrobenzene is unavailable, or if the substrate contains sensitive groups incompatible with SNAr, use Palladium-catalyzed C-N coupling .
-
Substrates: Piperazin-2-one + 4-Bromoaniline (protected, e.g., N-Boc-4-bromoaniline).
-
Catalyst:
/ XPhos. -
Base:
. -
Note: This route is more expensive and requires an extra deprotection step, making the SNAr route superior for the specific target.
Visualized Workflow
Figure 2: Step-by-step experimental workflow for the synthesis.[1]
References
-
Accela ChemBio Inc. (n.d.).[5] Product Catalog: 4-(4-Nitrophenyl)-2-piperazinone (CAS 223785-99-7).[5][6][7][8] Retrieved from
-
Mishra, R., & Chundawat, T. S. (2018).[9] Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview. Current Organic Synthesis, 15(4). Retrieved from
-
National Center for Biotechnology Information. (2022). PubChem Compound Summary for CID 16218997, 4-(4-Nitrophenyl)piperazin-2-one. Retrieved from
-
Organic Chemistry Portal. (n.d.). Synthesis of Piperazines and Piperazinones. Retrieved from
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